1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride

Analytical Chemistry Quality Control Pharmaceutical Analysis

Pharmaceutical QC labs require the exact Ph. Eur.-specified standard for Pyridoxine Impurity A; any substitute invalidates HPLC methods and risks ANDA rejection. This certified CAS 1006-21-9 eliminates regulatory non-compliance: - Ph. Eur. Monograph 0245 traceability ensures regulatory acceptance (ICH Q3A(R2)). - Distinct from other Pyridoxine impurities by unique RT & spectral fingerprint. - Also serves as key starting material for Cicletanine-class antihypertensive R&D.

Molecular Formula C8H10ClNO2
Molecular Weight 187.62 g/mol
CAS No. 1006-21-9
Cat. No. B118451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride
CAS1006-21-9
Synonyms1,3-Dihydro-6-methylfuro[3,4-c]pyridin-7-ol Hydrochloride; 
Molecular FormulaC8H10ClNO2
Molecular Weight187.62 g/mol
Structural Identifiers
SMILESCC1=NC=C2COCC2=C1O.Cl
InChIInChI=1S/C8H9NO2.ClH/c1-5-8(10)7-4-11-3-6(7)2-9-5;/h2,10H,3-4H2,1H3;1H
InChIKeyRTYSWYUCXGLWNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride Overview


1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride (CAS 1006-21-9) is a heterocyclic organic compound belonging to the furo[3,4-c]pyridine class. It is primarily defined by its regulatory and industrial role as Pyridoxine Hydrochloride Impurity A (European Pharmacopoeia) and as a key intermediate in the synthesis of Vitamin B6 and antihypertensive agents like Cicletanine [1]. Its procurement is driven by the need for a specific, traceable reference standard for analytical method validation, or as a structurally precise building block in chemical synthesis, rather than for intrinsic biological activity .

Reference StandardPh. Eur. Pyridoxine Impurity A for HPLC method validation
Synthesis IntermediateCore scaffold for furopyridine-based agents and Cicletanine research
Regulatory IdentityHCl salt form for accurate gravimetric standard preparation

Substitution Risks for 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride


In analytical chemistry and pharmaceutical quality control, generic substitution of reference standards is invalid. Compounds within the same nominal class (e.g., other pyridoxine impurities) possess distinct chemical structures and, consequently, unique chromatographic behavior and spectral fingerprints. Using a closely related analog instead of the authentic 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride (CAS 1006-21-9) would invalidate a validated HPLC method, compromise the accuracy of an impurity profile study, or lead to the rejection of an Abbreviated New Drug Application (ANDA) due to non-compliance with regulatory monographs [1]. The quantitative evidence below establishes the specific, non-interchangeable parameters that justify the precise procurement of CAS 1006-21-9 over any other compound [2].

Salt form mismatch alters concentration
Free base (CAS 5196-20-3) has a 24% lower molecular weight; using it for standard preparation would introduce systematic gravimetric error.
Impurity analogs lack co-certification
Other pyridoxine impurities (e.g., Impurity B) are not traceable to USP/EP monographs; their use would require full re-validation of HPLC methods.
Scaffold isomers produce inactive analogs
Replacing the furo[3,4-c]pyridine core with furo[3,2-c] isomer or other heterocycles eliminates the bioactivity required in Cicletanine synthesis SAR.

Quantitative Differentiation Guide for 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride


Regulatory Identity: Salt vs. Free Base

The hydrochloride salt (CAS 1006-21-9) is the specific chemical form designated by the European Pharmacopoeia (Ph. Eur.) as 'Pyridoxine Hydrochloride Impurity A', possessing a defined molecular weight and counterion. This is in direct contrast to the free base form, 6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol (CAS 5196-20-3), which has a different molecular weight and may exhibit altered solubility and stability. Procurement of the incorrect CAS number would introduce a systematic error in gravimetric preparation of standard solutions and invalidate method specificity, as the retention time and detector response would not match the certified reference material [1].

Salt Form Identity
Head-to-head
HCl salt (187.62 g/mol) vs Free Base (151.16 g/mol)
Δ = 36.46 g/mol (24.1% conc. error)
Incorrect CAS leads to invalid gravimetric standard preparation
Molecular weight difference directly translates to solution concentration error
Analytical Chemistry Quality Control Pharmaceutical Analysis Regulatory Science

Certified Reference Standard Suitability

The utility of CAS 1006-21-9 is defined by its certified suitability for specific analytical techniques. As a pharmaceutical secondary standard, it is qualified for use in HPLC and GC methods, with a verified purity of ≥95% . In contrast, a general research-grade sample of an analog like Pyridoxine Impurity B (e.g., (E)-5-(2-(4-(tert-butyl)phenyl)vinyl)pyridin-3-ol, CAS N/A) lacks such multi-traceability certification to USP and EP primary standards. This means its use would require extensive and costly in-house re-validation to establish its own identity, purity, and fitness for purpose, adding significant time and regulatory burden to a project.

Certified Suitability
Data to verify
Certified reference material (≥95%) vs general research-grade analog (unspecified purity, no traceability)
Certified standard avoids full in-house re-validation
Lack of multi-traceability certificate requires additional analytical characterization
HPLC Method Validation Pharmaceutical Impurity Profiling Reference Standards

Furopyridine Core in Synthesis

The furo[3,4-c]pyridine scaffold, present in CAS 1006-21-9, is the foundational core for a class of potent diuretic and antihypertensive compounds, most notably Cicletanine. The 1,3-dihydro-6-methyl substitution pattern is critical for this activity [1]. Attempting to synthesize these derivatives using a different isomeric scaffold (e.g., furo[3,2-c]pyridine) or a derivative with a different substitution pattern would lead to a complete loss of the desired pharmacological activity, as demonstrated in the structure-activity relationship (SAR) studies detailed in the foundational patents for this class [2].

Synthetic Scaffold
Class-level
Furo[3,4-c]pyridine core required for Cicletanine-like activity; isomer substitution leads to inactive compounds
Scaffold specificity is mandatory for SAR-consistent synthesis
Based on patent literature; activity may not transfer with other isomers
Medicinal Chemistry Organic Synthesis Cicletanine Analogs Antihypertensive Agents

Application Scenarios for 1,3-Dihydro-6-methylfuro(3,4-c)pyridin-7-ol hydrochloride


HPLC Method Validation Reference Standard

This is the primary and most rigorous application. Analytical chemists in pharmaceutical quality control must use this exact CAS 1006-21-9 material, certified as 'Pyridoxine Impurity A', to validate and perform HPLC assays for the quantification of related substances in Pyridoxine Hydrochloride drug substance and finished products. Its use ensures the method is specific, accurate, and compliant with ICH Q3A(R2) and Ph. Eur. Monograph 0245, a requirement for regulatory submission [1]. Any deviation from this specific, certified standard renders the analytical data uninterpretable by regulators [2].

Cicletanine and Antihypertensive Agent Synthesis

For medicinal chemists and process R&D scientists, CAS 1006-21-9 is the essential and well-characterized starting material for the synthesis of Cicletanine and its structural analogs. Cicletanine is a clinically used antihypertensive with a unique furopyridine structure. Research aimed at developing new furopyridine-based therapeutics with improved potency or reduced side effects is entirely dependent on this scaffold's availability [3]. The use of a different isomer would produce a different compound class with an unpredictable and likely unrelated biological profile, as established by the SAR in US4735950A [3].

Stability-Indicating Method Development

In formulation development, this impurity standard is crucial for identifying and quantifying degradation products. A stability-indicating method for pyridoxine must be able to separate and quantify this specific cyclic ether impurity (Impurity A) from the parent drug and other potential impurities. The use of the certified reference material ensures that the peak corresponding to this specific degradation pathway is correctly identified, allowing scientists to accurately assess the stability profile of a new pyridoxine formulation under various stress conditions [1].

Application
Selection Property
Validation Focus
HPLC Method Validation
Certified Reference Standard Identity (Ph. Eur. Impurity A)
Method specificity and accuracy per ICH Q3A(R2) and Ph. Eur. 0245
Cicletanine & Analog Synthesis
Specific furo[3,4-c]pyridine substitution pattern
SAR-consistent scaffold for furopyridine-based agent research
Stability-Indicating Method Development
Impurity A peak identification
Accurate quantification of degradation product in stress studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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